molecular formula C23H29N3O B11418206 2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11418206
M. Wt: 363.5 g/mol
InChI Key: IFSMEHUDONRPAF-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(3-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is a complex organic compound with a molecular formula of C24H29N3O This compound is characterized by its intricate structure, which includes a benzodiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(3-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor to form the benzodiazole ring.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(3-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution but may include the use of catalysts like palladium or acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2,2-DIMETHYL-N-(3-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(3-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but it is believed that the compound exerts its effects through modulation of these targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-(3-methylphenyl)propanamide: This compound is similar in structure but lacks the benzodiazole ring.

    Propanamide, 2,2-dimethyl-N-phenyl-: Another similar compound with a phenyl group instead of the benzodiazole ring.

Uniqueness

The presence of the benzodiazole ring in 2,2-DIMETHYL-N-(3-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE makes it unique compared to other similar compounds

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2,2-dimethyl-N-[3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C23H29N3O/c1-17-9-7-10-18(15-17)16-26-20-12-6-5-11-19(20)25-21(26)13-8-14-24-22(27)23(2,3)4/h5-7,9-12,15H,8,13-14,16H2,1-4H3,(H,24,27)

InChI Key

IFSMEHUDONRPAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C(C)(C)C

Origin of Product

United States

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